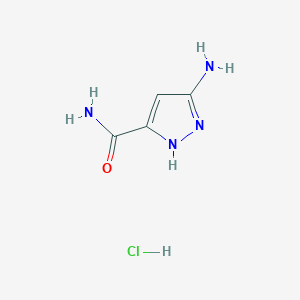

5-Amino-1H-pyrazole-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-1H-pyrazole-3-carboxamide hydrochloride is a compound that belongs to the class of aminopyrazoles . Aminopyrazoles are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 . They are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Synthesis Analysis

The synthesis of aminopyrazole-based compounds often involves reactions with various metal catalysts in acetic acid and acetonitrile solvents . For instance, the coupling of carboxylic acid with amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF at room temperature, followed by hydrolysis with LiOH·H2O in aqueous methanol at room temperature, and subsequent acidification with 1 M hydrochloric acid .

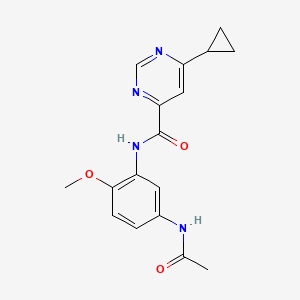

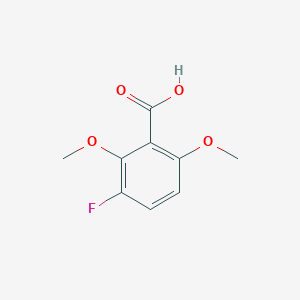

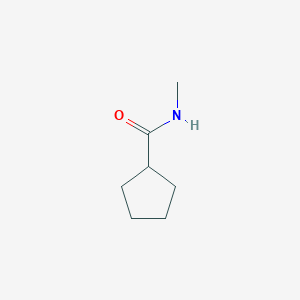

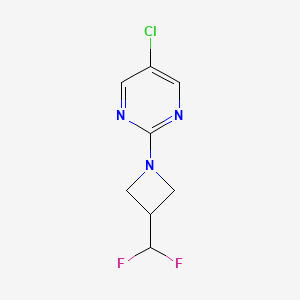

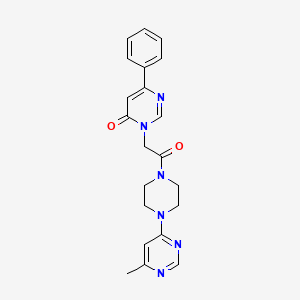

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C(N)C1=NNC(N)=C1.[H]Cl . The InChI key for this compound is MVCFAYQBYQAIHZ-UHFFFAOYSA-N .

Chemical Reactions Analysis

5-Aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles . The reactivity order of the nucleophilic sites in aminopyrazoles is 5-NH2 > 1-NH > 4-CH .

Physical and Chemical Properties Analysis

The empirical formula of this compound is C4H7ClN4O and its molecular weight is 162.58 . It is a solid compound .

Aplicaciones Científicas De Investigación

Antitumor Activities

5-Amino-1H-pyrazole-3-carboxamide hydrochloride is used in the synthesis of compounds with potential antitumor activities. Pyrazolopyrimidine derivatives and Schiff bases derived from this compound show promising in vitro antitumor activities against different human cancer cell lines. Studies have also explored the structure-activity relationship of these compounds (Hafez et al., 2013).

Cytotoxicity

Research on this compound includes the creation of new derivatives with cytotoxic properties. These derivatives have been screened for in vitro cytotoxic activity against various cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The compound is also involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These syntheses offer insight into novel chemical processes and the creation of new compounds with potential pharmacological interest (Miyashita et al., 1990).

Versatile Intermediate for Synthesis

This compound serves as a versatile intermediate in the preparation of various compounds. It is used in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, providing a novel and efficient route for creating these compounds (Bobko et al., 2012).

Antimicrobial Activity

This compound is instrumental in the synthesis of pyrazolyl-1-carboxamide derivatives. These derivatives have been tested and shown to possess significant antimicrobial activities, broadening the scope of its potential applications in medicine (Sharshira & Hamada, 2011).

Mecanismo De Acción

Target of Action

It’s worth noting that 5-amino-pyrazoles, a class to which this compound belongs, are often used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds, which are common motifs in a wide range of synthesized drugs .

Mode of Action

5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules .

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds, which can affect various biochemical pathways .

Result of Action

Compounds synthesized from 5-amino-pyrazoles are known to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Safety and Hazards

Direcciones Futuras

Aminopyrazoles, including 5-Amino-1H-pyrazole-3-carboxamide hydrochloride, have large therapeutic potential . They are being studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

Análisis Bioquímico

Biochemical Properties

Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Cellular Effects

Some pyrazole derivatives have shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .

Molecular Mechanism

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the biological activities of targets bearing a pyrazole moiety, as a change in structure translates into changes in properties .

Temporal Effects in Laboratory Settings

It is known to be a solid substance , suggesting that it may have good stability for use in various experimental conditions.

Metabolic Pathways

Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry , suggesting that they may interact with a variety of enzymes and cofactors.

Transport and Distribution

The compound’s solid state suggests that it may be transported and distributed in a manner similar to other solid biochemical substances.

Subcellular Localization

Given its solid state , it may be localized in a manner similar to other solid biochemical substances.

Propiedades

IUPAC Name |

3-amino-1H-pyrazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.ClH/c5-3-1-2(4(6)9)7-8-3;/h1H,(H2,6,9)(H3,5,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCFAYQBYQAIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2613412.png)

![N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613414.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613415.png)

![N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide](/img/structure/B2613422.png)

![3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2613423.png)

![7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2613424.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2613425.png)